Cas no 2150260-88-9 (2-{3-amino-6-benzyl-6-azabicyclo3.2.1octan-3-yl}acetic acid)

2-{3-amino-6-benzyl-6-azabicyclo3.2.1octan-3-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{3-amino-6-benzyl-6-azabicyclo3.2.1octan-3-yl}acetic acid
- 2150260-88-9
- EN300-1287322
- 2-{3-amino-6-benzyl-6-azabicyclo[3.2.1]octan-3-yl}acetic acid
-
- インチ: 1S/C16H22N2O2/c17-16(9-15(19)20)7-13-6-14(8-16)18(11-13)10-12-4-2-1-3-5-12/h1-5,13-14H,6-11,17H2,(H,19,20)
- InChIKey: VCTQUIDJFATFTH-UHFFFAOYSA-N
- ほほえんだ: OC(CC1(CC2CC(CN2CC2C=CC=CC=2)C1)N)=O
計算された属性
- せいみつぶんしりょう: 274.168127949g/mol
- どういたいしつりょう: 274.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 66.6Ų
2-{3-amino-6-benzyl-6-azabicyclo3.2.1octan-3-yl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1287322-2500mg |
2-{3-amino-6-benzyl-6-azabicyclo[3.2.1]octan-3-yl}acetic acid |
2150260-88-9 | 2500mg |
$1650.0 | 2023-10-01 | ||
Enamine | EN300-1287322-500mg |
2-{3-amino-6-benzyl-6-azabicyclo[3.2.1]octan-3-yl}acetic acid |
2150260-88-9 | 500mg |
$809.0 | 2023-10-01 | ||
Enamine | EN300-1287322-250mg |
2-{3-amino-6-benzyl-6-azabicyclo[3.2.1]octan-3-yl}acetic acid |
2150260-88-9 | 250mg |
$774.0 | 2023-10-01 | ||
Enamine | EN300-1287322-1.0g |
2-{3-amino-6-benzyl-6-azabicyclo[3.2.1]octan-3-yl}acetic acid |
2150260-88-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1287322-1000mg |
2-{3-amino-6-benzyl-6-azabicyclo[3.2.1]octan-3-yl}acetic acid |
2150260-88-9 | 1000mg |
$842.0 | 2023-10-01 | ||
Enamine | EN300-1287322-10000mg |
2-{3-amino-6-benzyl-6-azabicyclo[3.2.1]octan-3-yl}acetic acid |
2150260-88-9 | 10000mg |
$3622.0 | 2023-10-01 | ||
Enamine | EN300-1287322-50mg |
2-{3-amino-6-benzyl-6-azabicyclo[3.2.1]octan-3-yl}acetic acid |
2150260-88-9 | 50mg |
$707.0 | 2023-10-01 | ||
Enamine | EN300-1287322-100mg |
2-{3-amino-6-benzyl-6-azabicyclo[3.2.1]octan-3-yl}acetic acid |
2150260-88-9 | 100mg |
$741.0 | 2023-10-01 | ||
Enamine | EN300-1287322-5000mg |
2-{3-amino-6-benzyl-6-azabicyclo[3.2.1]octan-3-yl}acetic acid |
2150260-88-9 | 5000mg |
$2443.0 | 2023-10-01 |
2-{3-amino-6-benzyl-6-azabicyclo3.2.1octan-3-yl}acetic acid 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
2-{3-amino-6-benzyl-6-azabicyclo3.2.1octan-3-yl}acetic acidに関する追加情報
Comprehensive Overview of 2-{3-amino-6-benzyl-6-azabicyclo[3.2.1]octan-3-yl}acetic acid (CAS No. 2150260-88-9)
The compound 2-{3-amino-6-benzyl-6-azabicyclo[3.2.1]octan-3-yl}acetic acid (CAS No. 2150260-88-9) is a structurally unique bicyclic derivative that has garnered significant attention in pharmaceutical and biochemical research. Its molecular framework combines an azabicyclo[3.2.1]octane core with a benzyl substituent and a functionalized acetic acid moiety, making it a versatile candidate for drug discovery. Researchers are particularly interested in its potential applications as a bioactive scaffold due to its ability to interact with various biological targets, including enzymes and receptors.
In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and personalized healthcare. 2-{3-amino-6-benzyl-6-azabicyclo[3.2.1]octan-3-yl}acetic acid aligns with this trend, as its structural features enable selective modulation of biological pathways. For instance, its amino and carboxylic acid functional groups facilitate hydrogen bonding and ionic interactions, which are critical for binding affinity and specificity. This has led to its exploration in areas such as neurological disorders and metabolic diseases, where targeted therapies are highly sought after.
The synthesis of 2-{3-amino-6-benzyl-6-azabicyclo[3.2.1]octan-3-yl}acetic acid involves multi-step organic transformations, often starting from readily available precursors like tropinone derivatives. Key steps include reductive amination to introduce the benzyl group and alkylation to attach the acetic acid side chain. Optimization of these synthetic routes is a hot topic in organic chemistry forums, with researchers sharing protocols to improve yield and purity. Additionally, computational tools such as molecular docking are increasingly used to predict the compound's interactions with proteins, further accelerating its development.
From an industrial perspective, scalability and cost-effectiveness are critical considerations for 2-{3-amino-6-benzyl-6-azabicyclo[3.2.1]octan-3-yl}acetic acid. Manufacturers are investing in green chemistry approaches to minimize waste and reduce reliance on hazardous reagents. This aligns with global sustainability goals and responds to consumer demand for eco-friendly pharmaceuticals. Analytical techniques like HPLC and NMR spectroscopy ensure rigorous quality control, addressing regulatory requirements for purity and stability.
Beyond its pharmaceutical potential, 2-{3-amino-6-benzyl-6-azabicyclo[3.2.1]octan-3-yl}acetic acid is also studied in chemical biology as a tool compound. Its ability to selectively label or inhibit specific proteins makes it valuable for probing cellular mechanisms. For example, researchers have explored its role in signal transduction pathways, particularly those involving G-protein-coupled receptors (GPCRs), a major drug target class. Such applications highlight its interdisciplinary relevance, bridging chemistry and life sciences.
In summary, 2-{3-amino-6-benzyl-6-azabicyclo[3.2.1]octan-3-yl}acetic acid (CAS No. 2150260-88-9) represents a promising compound with broad scientific and industrial appeal. Its unique structure, synthetic versatility, and biological activity position it at the forefront of modern drug discovery and biochemical research. As the scientific community continues to unravel its potential, this molecule is poised to play a pivotal role in addressing unmet medical needs and advancing sustainable chemistry practices.
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